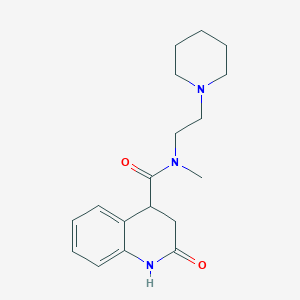![molecular formula C18H23N3O3 B7563734 N-(2,3-dimethylcyclohexyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B7563734.png)
N-(2,3-dimethylcyclohexyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dimethylcyclohexyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide, also known as DMXAA, is a small molecule that has shown promising results in the treatment of cancer. DMXAA was first discovered in the late 1990s and has since been extensively studied for its potential as an anti-cancer agent.
Mechanism of Action
N-(2,3-dimethylcyclohexyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide has been shown to activate the immune system to attack cancer cells. It does this by inducing the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α) in tumor-associated macrophages. These cytokines then activate other immune cells, such as natural killer cells and T cells, to attack the tumor.
Biochemical and Physiological Effects:
N-(2,3-dimethylcyclohexyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines such as TNF-α and IFN-α, as well as the activation of immune cells such as natural killer cells and T cells. N-(2,3-dimethylcyclohexyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide has also been shown to increase the permeability of tumor blood vessels, which can lead to increased delivery of chemotherapy drugs to the tumor.
Advantages and Limitations for Lab Experiments
One advantage of N-(2,3-dimethylcyclohexyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide for lab experiments is that it has shown promising results in a variety of cancer cell lines and animal models. This suggests that it may be effective in treating a wide range of cancers. However, one limitation of N-(2,3-dimethylcyclohexyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide is that it has not yet been approved for use in humans, so its safety and efficacy in humans is not yet fully known.
Future Directions
There are a number of future directions for research on N-(2,3-dimethylcyclohexyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide. One area of research is to further investigate its mechanism of action, particularly with respect to its effects on the immune system. Another area of research is to investigate the potential of N-(2,3-dimethylcyclohexyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide in combination with other anti-cancer agents, such as chemotherapy and radiation therapy. Additionally, further clinical trials are needed to determine the safety and efficacy of N-(2,3-dimethylcyclohexyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide in humans.
Synthesis Methods
N-(2,3-dimethylcyclohexyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide is synthesized through a multi-step process starting from 2,3-dimethylcyclohexanone. The first step involves the conversion of 2,3-dimethylcyclohexanone to the corresponding oxime using hydroxylamine hydrochloride. The oxime is then reacted with chloroacetyl chloride to form the N-(2,3-dimethylcyclohexyl)-2-chloroacetamide intermediate. The final step involves the reaction of the intermediate with 4-(1,3,4-oxadiazol-2-yl)phenol to form N-(2,3-dimethylcyclohexyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide.
Scientific Research Applications
N-(2,3-dimethylcyclohexyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to have anti-tumor activity in a variety of cancer cell lines and animal models. N-(2,3-dimethylcyclohexyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide has also been tested in clinical trials for the treatment of various types of cancer, including non-small cell lung cancer, melanoma, and renal cell carcinoma.
properties
IUPAC Name |
N-(2,3-dimethylcyclohexyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-12-4-3-5-16(13(12)2)20-17(22)10-23-15-8-6-14(7-9-15)18-21-19-11-24-18/h6-9,11-13,16H,3-5,10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APBRSGWPPVZAPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)NC(=O)COC2=CC=C(C=C2)C3=NN=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(2,2-Dimethylpropyl)pyrrolidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B7563676.png)
![3-cyclopentyl-N-[[2-(trifluoromethoxy)phenyl]methyl]propanamide](/img/structure/B7563687.png)



![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-(pyrazol-1-ylmethyl)benzamide](/img/structure/B7563716.png)

![2-(3-ethyl-4,5-dihydro-1,2-oxazol-5-yl)-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7563722.png)
![N-[1-(3,4-dihydro-2H-chromen-6-yl)ethyl]-3-pyridin-4-ylpropanamide](/img/structure/B7563723.png)
![6-Bromo-1-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-oxoethyl]-4-oxoquinoline-3-carbonitrile](/img/structure/B7563729.png)

![2-[butyl(methyl)amino]-N-(2-methoxy-5-nitrophenyl)propanamide](/img/structure/B7563742.png)
![N-[[1-(2-fluorophenyl)cyclopentyl]methyl]-2-oxo-1H-pyridine-4-carboxamide](/img/structure/B7563761.png)